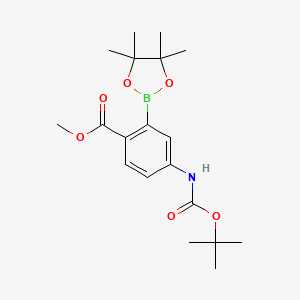

Methyl 4-((tert-butoxycarbonyl)amino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 4-((tert-butoxycarbonyl)amino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate” is a complex organic compound. Tertiary butyl esters, such as the tert-butoxycarbonyl group in this compound, find large applications in synthetic organic chemistry .

Synthesis Analysis

A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . The resultant flow process was more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis

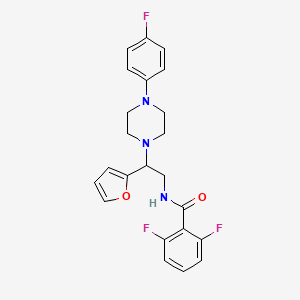

The molecular structure of this compound is complex, with a tert-butoxycarbonyl group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL group attached to a benzoate core .Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry: Tertiary Butyl Ester Synthesis

The tert-butyl group (tert-Bu) in this compound is a versatile functional group. One notable application lies in the synthesis of tertiary butyl esters. These esters find extensive use in organic chemistry as protecting groups, intermediates, and reagents. Researchers have developed a direct and sustainable method for introducing the tert-butoxycarbonyl (Boc) group into various organic compounds using flow microreactor systems. Compared to traditional batch methods, this flow process is more efficient, versatile, and environmentally friendly .

Crowded Tert-Butyl Group Reactivity

The unique reactivity pattern elicited by the crowded tert-butyl group is a subject of interest. Researchers have explored its applications in diverse contexts:

- Biodegradation: Investigating how microorganisms metabolize tert-butyl-containing compounds contributes to environmental science .

Supramolecular Chemistry: Host-Guest Interactions

The bulky tert-butyl group influences molecular recognition and self-assembly. Researchers have designed host molecules incorporating this group to selectively bind specific guests, leading to applications in drug delivery, sensors, and nanotechnology.

Wirkmechanismus

Target of Action

The primary target of this compound is the tert-butoxycarbonyl (Boc) group . The Boc group is a protective group used in organic synthesis. It is particularly useful in the protection of amines, preventing unwanted reactions at the nitrogen atom during synthesis .

Mode of Action

The compound introduces the Boc group into a variety of organic compounds . This is achieved through a direct and sustainable synthesis process enabled by flow microreactor systems . The Boc group shields the amine, allowing for selective reactions to occur at other sites within the molecule .

Biochemical Pathways

The introduction of the Boc group into organic compounds affects various biochemical pathways. The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by its characteristic applications . These include its use in chemical transformations, its relevance in nature, and its implication in biosynthetic and biodegradation pathways .

Pharmacokinetics

The use of flow microreactor systems for the synthesis process suggests an efficient and versatile method, potentially impacting the bioavailability of the compound .

Result of Action

The result of the compound’s action is the efficient and sustainable introduction of the Boc group into various organic compounds . This allows for more controlled and selective chemical reactions, contributing to the advancement of synthetic organic chemistry .

Action Environment

The action of the compound, particularly its efficiency and sustainability, is influenced by the use of flow microreactor systems . These systems provide a controlled environment that enhances the compound’s action, efficacy, and stability .

Eigenschaften

IUPAC Name |

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28BNO6/c1-17(2,3)25-16(23)21-12-9-10-13(15(22)24-8)14(11-12)20-26-18(4,5)19(6,7)27-20/h9-11H,1-8H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHGCYZOUXMVGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)OC(C)(C)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28BNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2430663.png)

![N-(4-methoxyphenyl)-2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2430668.png)

![(3Z)-3-{[(3-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2430673.png)

![5-chloro-2-(methylsulfanyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2430675.png)